2-Isopropylpropane-1,3-diol
Description
Propane-1,3-diol and its derivatives represent a class of organic compounds that have garnered significant attention in modern chemical research. Their versatile structures serve as foundational platforms for creating a wide array of more complex molecules and materials. This introduction delves into the broader significance of diols, the specific importance of the 1,3-diol arrangement, and situates 2-isopropylpropane-1,3-diol within this chemical context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(3-7)4-8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOISBSEMFDYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180755 | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-27-3 | |
| Record name | 2-(1-Methylethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 2 Isopropylpropane 1,3 Diol Derivatives
Elucidation of Reaction Mechanisms for Diol Transformations
Computational Analysis of Reaction Pathways (e.g., Reaction Path Hamiltonian, United Reaction Valley Approach)
A detailed computational analysis of the reaction pathways for transformations involving 2-isopropylpropane-1,3-diol, utilizing methods such as the Reaction Path Hamiltonian or the United Reaction Valley Approach, is not available in the current body of scientific literature. Such studies, which are essential for a deep understanding of reaction dynamics and mechanisms at a molecular level, have not been specifically reported for this compound.
Identification and Characterization of Reactive Intermediates
Specific studies focused on the identification and characterization of reactive intermediates in transformations of this compound are not described in the available research. While investigations into the reactive intermediates of other substituted propane-1,3-diols have been conducted, direct experimental or spectroscopic evidence for the intermediates formed from this compound has not been published. nih.gov
Theoretical and Experimental Studies of Transition State Structures
Theoretical and experimental studies aimed at elucidating the transition state structures for reactions involving this compound derivatives have not been specifically reported. Kinetic studies on the oxidation of the parent propane-1,3-diol have suggested the formation of an ordered transition state, but similar detailed mechanistic work on the isopropyl-substituted derivative is not present in the literature. ajchem-a.com
Catalytic Applications Involving this compound as Substrate or Precursor
Precursors for Cyclic Sulfates in Asymmetric Cross-Coupling Reactions (e.g., Kumada Coupling)
This compound serves as a valuable precursor for the synthesis of symmetric cyclic sulfates, which are effective substrates in nickel-catalyzed asymmetric cross-coupling reactions. The diol is converted to its corresponding cyclic sulfate (B86663), 5-isopropyl-1,3,2-dioxathiane 2,2-dioxide, through a reaction with thionyl chloride. This cyclic sulfate can then undergo a Kumada coupling reaction with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a nickel catalyst and a chiral ligand to yield a primary alcohol with high enantioselectivity.
The nickel-catalyzed Kumada coupling of the cyclic sulfate derived from this compound demonstrates good yield and excellent enantioselectivity, highlighting the utility of this diol in the asymmetric synthesis of molecules with tertiary carbon centers.
Table 1: Nickel-Catalyzed Asymmetric Kumada Coupling of the Cyclic Sulfate Derived from this compound
| Entry | Substrate | Product | Yield (%) | e.r. |
|---|---|---|---|---|
| 1 | 5-Isopropyl-1,3,2-dioxathiane 2,2-dioxide | 3-Isopropyl-3-phenylpropan-1-ol | 80 | 96:4 |
Reaction conditions: 0.3 mmol of cyclic sulfate, 1.5 equiv PhMgBr, 6.0% Ni(acac)₂, 6.6% chiral ligand in THF at -25 °C.
Transesterification Reactions with Carbonate Reagents
The transesterification of this compound with carbonate reagents like dimethyl carbonate (DMC) is a potential route for the synthesis of valuable cyclic carbonates. While specific studies on this compound are limited, research on similar 1,3-diols provides insight into the expected reactivity. The reaction is typically catalyzed by a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym® 435), and proceeds through a two-step process involving the formation of a mono-carbonate intermediate followed by thermal cyclization.
The degree of substitution on the 1,3-diol has a significant impact on the product distribution and the yield of the corresponding cyclic carbonate. For diols with increasing steric hindrance at one of the hydroxyl groups (primary vs. secondary vs. tertiary), the lipase-catalyzed reaction shows higher chemoselectivity towards the formation of the mono-carbonate intermediate. This, in turn, leads to a higher yield of the cyclic carbonate upon thermal cyclization. Given that this compound contains two primary hydroxyl groups, its reactivity is expected to be similar to that of propane-1,3-diol, likely resulting in a mixture of mono- and di-carbonate products and a moderate yield of the cyclic carbonate under these conditions.
Table 2: Effect of Diol Substitution on Lipase-Catalyzed Transesterification with Dimethyl Carbonate
| Diol | Hydroxyl Group Types | Mono-carbonate Proportion (%) | Cyclic Carbonate Yield (%) |
|---|---|---|---|
| 1,3-Propanediol (B51772) | Primary, Primary | ~50 | 43.2 |
| 1,3-Butanediol | Primary, Secondary | >50 | 85.5 |
| 3-Methyl-1,3-butanediol | Primary, Tertiary | Major Product | 99.3 |
Data adapted from a study on the transesterification of various diols with dimethyl carbonate catalyzed by Novozym® 435 followed by thermal cyclization at 90 °C. researchgate.net
Strategies for Selectivity Control in Homogeneous Catalysis (e.g., Noncovalent Interactions, Ligand Design)
The ability to control selectivity is paramount in homogeneous catalysis. For catalysts derived from or incorporating propane-1,3-diol structures, strategies often revolve around sophisticated ligand design and the strategic use of noncovalent interactions to influence the transition state of a reaction.
Ligand Design: The steric and electronic properties of ligands are fundamental to controlling selectivity. In reactions involving diols, derivatization of the hydroxyl groups allows for the attachment of phosphines, amines, or other coordinating groups. For instance, chiral diols are precursors to widely used ligands in asymmetric catalysis, such as those related to TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The backbone of the diol, such as the isopropyl group in this compound, creates a specific steric environment that can influence the enantioselectivity or regioselectivity of a catalytic transformation. By modifying the substituents on the diol backbone or the coordinating atoms, chemists can fine-tune the catalyst's properties to favor the formation of a desired product isomer.
Noncovalent Interactions: Modern catalyst design increasingly exploits weak, noncovalent interactions to stabilize specific transition states, thereby enhancing reaction rates and selectivity. nih.gov While often subtle, interactions such as hydrogen bonds, dipole-dipole interactions, and C-H-π interactions can exert significant control over a reaction's outcome. nih.gov For example, research into iridium-catalyzed C-H activation has shown that a C-H bond from a ligand backbone can interact with the π-electrons of an arene substrate. nih.gov This interaction stabilizes the transition state, accelerating the reaction and influencing its selectivity. nih.gov This principle can be applied to ligands derived from this compound, where the alkyl framework can be engineered to promote such stabilizing interactions with a substrate.
Catalyst Concentration and Reagent Choice: In some systems, selectivity can be highly dependent on the reaction conditions. Studies on the tin(II) chloride-catalyzed monoalkylation of vicinal diols have shown that catalyst concentration can significantly alter the ratio of products. researchgate.net A general trend observed was that higher catalyst concentrations favored alkylation at one hydroxyl position, while lower concentrations favored the other. researchgate.net Similarly, the choice of a Lewis acid catalyst can impact regioselectivity; for example, SnBr₂ was found to provide higher selectivity for the primary hydroxyl group in propane-1,2-diol compared to SnCl₂. researchgate.net These findings highlight that control of selectivity is a multifactorial problem, relying on the interplay between the ligand structure, catalyst, and reaction parameters.
Degradation Pathways and Chemical Stability Studies
The stability of propane-1,3-diol derivatives is highly dependent on their specific functionalization and the environmental conditions they are exposed to, such as pH, temperature, and light.
A prominent example is the degradation of 2-bromo-2-nitropropane-1,3-diol (Bronopol), a widely used antimicrobial agent. Its decomposition in aqueous solutions is heavily influenced by both pH and temperature. researchgate.net The degradation pathway proceeds via a retro-nitroaldol reaction, which is markedly faster in alkaline conditions compared to acidic or neutral solutions. researchgate.netresearchgate.net This initial decomposition step results in the release of formaldehyde (B43269) and the formation of 2-bromonitroethanol. researchgate.net The liberated formaldehyde is not considered the primary source of Bronopol's biological activity. researchgate.net Further reactions can occur; for instance, the released formaldehyde can react with remaining Bronopol (B193717) to produce 2-hydroxymethyl-2-nitropropane-1,3-diol. researchgate.net
The stability of Bronopol is quantified by its half-life under various conditions. For example, due to hydrolysis at ambient laboratory conditions, its half-life is estimated to be about 1.5 years at pH 6 but shortens to approximately 2 months at pH 8, demonstrating its susceptibility to alkaline-mediated degradation. researchgate.net
Investigation of Cleavage Products and Fragment Ion Analysis (e.g., Photodegradation Contexts)
Mass spectrometry is a powerful tool for identifying the products of chemical degradation through the analysis of fragment ions. When a molecule is ionized in a mass spectrometer, it often breaks apart in a predictable manner, creating a unique fragmentation pattern that acts as a chemical fingerprint.
Principles of Fragment Ion Analysis: In mass spectrometry, the parent molecule is ionized to form a molecular ion (M+). This ion, along with fragments produced by its cleavage, are detected and plotted by their mass-to-charge ratio (m/z). The fragmentation patterns provide structural information. For instance, in the mass spectrum of a simple alkane like propane, the molecular ion peak is observed at an m/z corresponding to its molecular weight (44 for C₃H₈). docbrown.info Prominent fragment peaks, such as at m/z 29 ([C₂H₅]⁺), arise from the loss of a methyl radical ([CH₃]•). docbrown.info The most abundant fragment is known as the base peak.
Cleavage Products of Propane-1,3-diol Derivatives: In the context of the degradation of 2-bromo-2-nitropropane-1,3-diol (Bronopol), analysis has identified several key cleavage and degradation products. As mentioned, the primary degradation products from hydrolysis are formaldehyde and 2-bromonitroethanol. researchgate.net Other identified products include bromo-nitroethane and bromo-ethanol. researchgate.net Photodegradation, the breakdown of molecules by light, can also lead to the formation of other compounds, such as tris(hydroxymethyl)nitromethane. researchgate.net
The table below shows a representative fragmentation pattern for the related, simpler compound propane-1,3-diol, illustrating how fragment ions are used for identification.
| m/z (Mass-to-Charge Ratio) | Potential Ion Fragment | Interpretation |
|---|---|---|
| 58 | [C₂H₄O₂]⁺ | Loss of H₂O (water) |
| 57 | [C₃H₅O]⁺ | Loss of H₂O and a hydrogen atom |
| 43 | [C₂H₃O]⁺ | Cleavage of C-C bond |
| 31 | [CH₃O]⁺ | Fragment containing a hydroxyl group (CH₂OH) |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity of adjacent protons. For 2-Isopropylpropane-1,3-diol, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule.
The expected signals in the ¹H NMR spectrum of this compound would include:
A doublet for the methyl protons of the isopropyl group.
A multiplet for the methine proton of the isopropyl group.
Signals corresponding to the methylene (B1212753) protons of the propanediol (B1597323) backbone.
A signal for the hydroxyl protons.
The integration of these signals provides the ratio of the number of protons in each unique environment. For instance, the integrated proton ratio for the related compound propan-2-ol is 6:1:1, which corresponds to the six methyl protons, one methine proton, and one hydroxyl proton. docbrown.info Similarly, for 1,3-propanediol (B51772), signals are observed as a quintet at 1.81 ppm, a singlet at 2.75 ppm, and a triplet at 3.83 ppm. chegg.com The splitting patterns (e.g., doublet, triplet, multiplet) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the atoms. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| Isopropyl CH₃ | ~0.9 | Doublet | 6H |
| Isopropyl CH | ~1.8 | Multiplet | 1H |
| CH₂OH | ~3.5-3.7 | Multiplet | 4H |
| OH | Variable | Singlet (broad) | 2H |
| Backbone CH | ~1.5-1.7 | Multiplet | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. docbrown.info In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.
For the analogous compound 2-methyl-1,3-propanediol (B1210203), distinct peaks in the ¹³C NMR spectrum confirm its carbon framework. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1,3-propanediol shows signals at approximately 34.9 ppm for the central carbon (C2) and 59.8 ppm for the terminal carbons (C1 & C3). researchgate.net For this compound, one would expect to see distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the carbons of the propanediol chain. The chemical shifts are influenced by the electronegativity of nearby atoms, with carbons attached to oxygen atoms appearing at lower field (higher ppm values). docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Isopropyl CH₃ | ~18-22 |
| Isopropyl CH | ~28-32 |
| Backbone CH | ~40-45 |
| CH₂OH | ~65-70 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Application of Other NMR Active Nuclei (e.g., ³¹P NMR for derivatives)
While ¹H and ¹³C are the most common nuclei studied in organic chemistry, NMR can also be applied to other active nuclei, such as ³¹P. If this compound were to be derivatized with a phosphorus-containing reagent, for instance, to form a phosphate (B84403) or phosphonate (B1237965) ester, ³¹P NMR spectroscopy would be an invaluable tool for characterizing the resulting product. This technique provides information about the chemical environment and bonding of the phosphorus atom within the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
In FT-IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a unique "fingerprint" of the molecule. docbrown.info For this compound, the FT-IR spectrum would be characterized by several key absorption bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |
| C-H Stretch (alkane) | 2850-3000 | Strong |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
| O-H Bend | 1350-1480 | Moderate |
Note: These are general ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns (e.g., HRMS-DART-TOF)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) coupled with techniques like Direct Analysis in Real Time (DART) and a Time-of-Flight (TOF) analyzer provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.
For this compound (C₆H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (118.10 g/mol ). uni.lu The fragmentation of the molecular ion provides structural clues. Alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule (dehydration). libretexts.orglibretexts.org
The fragmentation pattern would likely show peaks corresponding to the loss of various alkyl and hydroxyl fragments. For instance, the loss of an isopropyl group or a hydroxymethyl group would result in characteristic fragment ions. Analysis of related diols shows that fragmentation is sensitive to the relative positions of the functional groups. researchgate.net
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 101 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 100 | [M - H₂O]⁺ | Loss of water |
| 87 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 75 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: The relative intensities of these peaks depend on the ionization energy and the stability of the resulting fragments.
Chromatographic Methods for Purity and Stereochemical Assessment
The structural nature of this compound, a small polar diol, necessitates specific chromatographic approaches to achieve effective separation and quantification. The choice of method depends on the analytical goal, whether it is routine purity assessment or the more complex task of resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is often the method of choice. However, due to the compound's high polarity and lack of a strong UV chromophore, detection can be challenging.
Research Findings: Analysis of similar short-chain diols by HPLC often requires derivatization to enhance detectability by UV or fluorescence detectors. Alternatively, universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be employed. For instance, the analysis of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), a related compound, has been achieved using reversed-phase HPLC with UV detection. researchgate.net The mobile phase composition is critical; typically, a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is used.
A C18 column is commonly used for the separation of polar analytes. researchgate.net The retention of highly polar compounds on reversed-phase columns can be minimal, leading to co-elution with the solvent front. To address this, specialized polar-embedded or polar-endcapped columns can be utilized to improve retention. Another approach is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar compounds.
Below is a representative HPLC method that could be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of water and methanol |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or ELSD |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
This table presents a typical starting point for method development. Actual conditions would require optimization for this compound.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of two hydroxyl groups, this compound has a relatively high boiling point and is polar, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is a common strategy to improve its volatility and chromatographic behavior.
Research Findings: Studies on similar diols, such as propane-1,2-diol and propane-1,3-diol, have successfully employed GC-Mass Spectrometry (GC-MS) for their determination. nih.gov A frequent derivatization agent is phenylboronic acid (PBA), which reacts with the diol to form a more volatile and less polar cyclic boronate ester. agriculturejournals.cz This derivatization not only improves chromatographic performance but also provides a characteristic mass spectrum for confirmation.
The choice of the GC column is also crucial. A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating such derivatives. researchgate.net The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities or byproducts of the derivatization reaction.
A typical GC-MS method for a derivatized diol is outlined below.
| Parameter | Condition |
| Column | DB-35MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 280°C |
| Derivatization Agent | Phenylboronic Acid (PBA) |
| Detector | Mass Spectrometer (MS) |
This table provides an exemplary GC method. Specific parameters would need to be optimized for this compound analysis.
Chiral Supercritical Fluid Chromatography (SFC)
For compounds with chiral centers, such as this compound which has a stereocenter at the C2 position, chiral chromatography is necessary to separate the enantiomers. Supercritical Fluid Chromatography has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. nih.gov
Research Findings: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov CO2 is non-polar, and its solvating power can be adjusted by adding a polar co-solvent, such as methanol or ethanol. This allows for the fine-tuning of the mobile phase strength to achieve optimal separation on a chiral stationary phase (CSP).
The selection of the appropriate CSP is the most critical factor in developing a successful chiral SFC method. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have shown great success in separating a broad range of chiral compounds, including those with diol functionalities. nih.gov The separation of diacylglycerol isomers by chiral SFC-MS demonstrates the capability of this technique for resolving stereoisomers of molecules containing hydroxyl groups. nih.gov
A potential Chiral SFC method for the enantiomeric separation of this compound is detailed below.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase | Supercritical CO2 with a Methanol modifier |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV or Mass Spectrometer (MS) |
This table outlines a starting point for developing a chiral SFC method. The choice of chiral column and mobile phase composition is critical and requires careful screening and optimization.
Applications in Advanced Materials Science and Fine Chemical Synthesis
Monomer in Polymerization Reactions for Novel Materials
Monomer in Polymerization Reactions for Novel Materials
Polyurethane Elastomer Development (e.g., Segmented Polyurethanes with Phosphorylcholine (B1220837) Moieties)
While direct studies incorporating 2-Isopropylpropane-1,3-diol into SPUs are not widely documented, its structure suggests it could serve as a novel chain extender. By analogy with other branched diols, the introduction of this compound would be expected to modify the hard segment domains. The bulky isopropyl group could hinder the efficient packing and hydrogen bonding between urethane (B1682113) linkages, potentially leading to a lower degree of crystallinity in the hard domains, improved solubility of the polymer, and altered mechanical responses. core.ac.uk
In the specialized area of biocompatible polyurethanes, phosphorylcholine (PC) moieties are often incorporated to improve hemocompatibility for medical devices. researchgate.net This is typically achieved by using a diol monomer that contains a PC group. researchgate.netnih.gov A hypothetical synthetic route could involve incorporating this compound alongside a custom PC-containing diol in the hard segment to fine-tune the mechanical properties and biocompatibility of the final SPU.
| Property | Typical SPU (e.g., with 1,4-Butanediol extender) | Hypothetical SPU (with this compound extender) | Reference |
| Hard Segment Packing | High, Crystalline | Disrupted, More Amorphous | nih.govcore.ac.uk |
| Tensile Strength | High | Potentially Lower | core.ac.uk |
| Elongation at Break | Variable (e.g., 955-1795%) | Potentially Higher | core.ac.uk |
| Solubility | Limited in common solvents | Potentially Improved | nih.gov |
Bio-Based Polyester (B1180765) Synthesis for Resins and Coatings (e.g., with Furan Dicarboxylic Acid, Succinic Acid, Isosorbide)
The drive towards sustainable polymers has fueled extensive research into polyesters derived from bio-based monomers. nih.govresearchgate.net Key building blocks include 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid, succinic acid, and the rigid bicyclic diol, isosorbide (B1672297). nih.govresearchgate.netmdpi.com The properties of these polyesters are highly dependent on the diol component used in the polymerization.
The use of branched diols like 2-methyl-1,3-propanediol (B1210203) in combination with FDCA has been shown to produce amorphous polyesters with high glass transition temperatures (Tg), suitable for various applications. nih.gov It is plausible that this compound could be similarly employed in polyesterification reactions with diacids like FDCA and succinic acid. Its neopentyl-like backbone (a carbon atom with no alpha-hydrogens) is known to confer good thermal and hydrolytic stability, while the isopropyl group would further enhance amorphicity. This could lead to resins and coatings with excellent clarity, solubility, and durability.
Furthermore, this compound could be used as a comonomer with rigid diols like isosorbide. The incorporation of isosorbide typically increases the Tg of polyesters but can also lead to brittleness. core.ac.ukmdpi.com Co-polymerizing with a flexible, branched diol like this compound could be a strategy to toughen these materials, balancing rigidity and flexibility for high-performance resins and coatings.
| Monomer Combination | Resulting Polymer | Key Properties & Research Findings | Reference |
| FDCA + 2-methyl-1,3-propanediol | Poly(methyl-propylene furanoate) | Amorphous, high Tg, thermally stable. | nih.gov |
| FDCA + Isosorbide | Poly(isosorbide furanoate) | High Tg, rigid, bio-based. | nih.govnih.gov |
| Succinic Acid + Various Diols | Aliphatic Polyesters | Biodegradable, variable melting points depending on diol structure. | mocedes.orggoogle.com |
| FDCA + Succinic Acid + Isosorbide + 1,3-Propanediol (B51772) | Bio-based Copolyester | Tunable molecular weight and properties for coatings. | mdpi.com |
Thermoset Material Production via Ring-Opening Metathesis Polymerization
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins to produce a wide range of materials, including high-performance thermosets. rsc.orgcapes.gov.br The process typically involves a metal-based catalyst (e.g., Grubbs' catalyst) that initiates the polymerization of monomers like norbornene or dicyclopentadiene (B1670491) derivatives. rsc.org
For a diol like this compound to be used in ROMP, it must first be converted into a suitable monomer containing a strained ring system with a double bond. A feasible synthetic pathway would involve reacting the diol with a cyclic anhydride (B1165640) bearing a double bond (e.g., cis-5-norbornene-endo-2,3-dicarboxylic anhydride). This reaction would yield a bis-norbornene monomer functionalized with the 2-isopropylpropane-1,3-diyl linker. This custom monomer could then be subjected to ROMP, or co-polymerized with other ROMP monomers, to create a cross-linked thermoset material. The bulky isopropyl group within the crosslinks would be expected to influence the network's final properties, such as its glass transition temperature, modulus, and toughness.
Synthesis of Poly(Urethane Acrylates) for UV-Curable Coatings
Poly(urethane acrylates) (PUAs) are a class of oligomers widely used in UV-curable coatings, adhesives, and inks due to their rapid cure times and excellent performance. uvebtech.comresearchgate.net The synthesis typically involves a two-step process: first, a polyol or diol is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is "capped" by reacting the remaining isocyanate groups with a hydroxy-functional acrylate (B77674), such as 2-hydroxyethyl acrylate (HEA). uvebtech.comresearchgate.net
This compound can be utilized as the diol in the first step of this synthesis. Its structure would directly influence the properties of the resulting PUA oligomer and the cured coating. The use of a short, branched diol like this compound, as opposed to a long-chain polyether or polyester polyol, would lead to a higher density of urethane linkages and a harder, more rigid final material. Compared to linear short-chain diols, the isopropyl group would likely decrease the viscosity of the liquid oligomer, which is a significant advantage for formulating coatings. google.com Upon UV curing, this structural feature would result in a cross-linked network with potentially enhanced abrasion resistance and chemical stability.
Role as a Key Intermediate and Chiral Synthon in Organic Synthesis
Precursor for Dioxathiane Derivatives in Medicinal Chemistry
In addition to polymer science, 1,3-diols are valuable precursors for synthesizing heterocyclic compounds. Specifically, they can be reacted with thionyl chloride (SOCl₂) in the presence of a base to form 1,3,2-dioxathiane (B15493526) 2-oxides, which are six-membered rings containing a sulfite (B76179) ester. This reaction is a standard method for protecting a 1,3-diol or for creating stereochemically defined intermediates for further synthesis.
Applying this reaction to this compound would yield 5-isopropyl-1,3,2-dioxathiane 2-oxide. While the direct medicinal applications of this specific derivative are not established, related heterocyclic structures like 1,3-dioxanes have been investigated as potent modulators for overcoming multidrug resistance (MDR) in cancer chemotherapy. nih.gov The synthesis of such heterocyclic scaffolds from simple diols highlights the role of this compound as a versatile starting material for building molecular complexity in the pursuit of new therapeutic agents.
Building Blocks for Complex Molecules and Active Pharmaceutical Ingredients
The structural framework of this compound makes it a valuable synthon in the construction of more complex molecular architectures, including those found in active pharmaceutical ingredients (APIs). The two primary hydroxyl groups can be readily functionalized, allowing for the extension of the carbon chain or the introduction of various functional groups.
Research into related 2-substituted-1,3-propanediols has demonstrated their utility in synthesizing a variety of compounds. For instance, 2-amino-1,3-propanediol (B45262) derivatives are key components in the synthesis of potent immunosuppressive agents like FTY720 (Fingolimod). This highlights the potential of the 2-substituted propane-1,3-diol scaffold in medicinal chemistry. The isopropyl group in this compound can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule by altering its lipophilicity and metabolic stability.
Furthermore, the diol functionality allows for its incorporation into larger molecules through ether or ester linkages. This is particularly relevant in the synthesis of complex natural products and their analogues. The stereochemistry of the diol can also be crucial in directing the stereochemical outcome of subsequent reactions, a key consideration in the synthesis of enantiomerically pure pharmaceuticals.
In the field of materials science, derivatives of this compound have shown promise. For example, the dimethyl ether of the closely related 2-isopropyl-2-isopentyl-1,3-propanediol is used as an internal electron donor in Ziegler-Natta catalysts for the production of polypropylene. This suggests that derivatives of this compound could also find applications as performance-enhancing additives in polymer synthesis. The branched structure of such diols can influence the properties of polymers, such as polyesters and polyurethanes, by affecting their crystallinity, flexibility, and thermal stability. researchgate.net A copolymer incorporating a related structure, poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], has been synthesized and grafted onto magnetic nanoparticles for potential biomedical applications, such as drug delivery. rsc.org
Synthesis of C-2 Symmetric Diols and Other Chiral Auxiliaries
The prochiral nature of this compound makes it an interesting starting material for the synthesis of chiral molecules, including C-2 symmetric diols and other chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net
While this compound itself is achiral, its two primary hydroxyl groups are enantiotopic. This means that they can be distinguished by a chiral reagent, allowing for the selective functionalization of one hydroxyl group over the other. This desymmetrization is a powerful strategy in asymmetric synthesis. For example, enzymatic acylation of similar prochiral 2-substituted-1,3-diols can lead to the formation of enantiomerically enriched monoesters, which are valuable chiral building blocks.
The resulting chiral mono-functionalized this compound can then be used as a chiral auxiliary or further elaborated into more complex chiral molecules. The isopropyl group at the C-2 position can play a significant role in directing the stereochemistry of reactions by providing steric hindrance, thereby influencing the approach of reagents to the reactive centers.
Furthermore, this compound can serve as a precursor for the synthesis of C-2 symmetric diols. These are diols in which the molecule has a twofold axis of rotational symmetry. C-2 symmetric molecules are of great interest in asymmetric catalysis, where they are often used as chiral ligands for metal catalysts. The synthesis of such diols from a simple, non-chiral starting material like this compound would be an efficient and atom-economical approach. The general strategy would involve the initial desymmetrization of the diol, followed by a series of reactions to introduce the second half of the symmetric molecule. The use of chiral auxiliaries derived from natural sources, such as menthol, is a well-established method in asymmetric synthesis to achieve high levels of stereocontrol. wikipedia.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H14O2 |
| Molar Mass | 118.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 225-227 °C |
| Density | 0.96 g/cm³ |
| CAS Number | 2612-27-3 |
Computational Chemistry and Theoretical Studies on 2 Isopropylpropane 1,3 Diol Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular geometries, electronic distributions, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) Applications (e.g., Structural Optimization, Electronic Properties)
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules like 2-isopropylpropane-1,3-diol.
Structural Optimization: A primary application of DFT is the determination of the molecule's equilibrium geometry. For this compound, with its flexible carbon backbone and rotatable hydroxyl groups, multiple conformers (spatial arrangements of atoms) can exist. DFT calculations would involve starting with various initial guess structures and finding the geometry that corresponds to the lowest energy, which represents the most stable conformer. The presence of the bulky isopropyl group would significantly influence the preferred dihedral angles of the propanediol (B1597323) backbone to minimize steric hindrance.
Electronic Properties: DFT also provides a detailed picture of the electronic structure. Key properties that would be calculated for this compound include:
Electron Density: This reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. The oxygen atoms of the hydroxyl groups are expected to be regions of high electron density.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the electron density surface. For this compound, this would show negative potential (red) around the oxygen atoms, indicating their propensity to act as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl hydrogens, indicating their ability to act as hydrogen bond donors.
Below is an illustrative table of the type of data that would be generated from DFT calculations on the conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Conformer A | 0.00 | 2.5 | 6.8 |
| Conformer B | 1.25 | 2.1 | 6.9 |
| Conformer C | 2.50 | 1.8 | 7.1 |
Note: The data in this table is illustrative and represents the type of output expected from DFT calculations. Specific values would require dedicated computational studies.
Ab Initio Molecular Dynamics (MD) Simulations for Chemical Stability
Ab initio molecular dynamics (AIMD) is a powerful technique that combines quantum mechanical calculations (from first principles, or ab initio) to determine the forces on atoms with classical mechanics to simulate their motion over time. This method provides a dynamic picture of the molecule's behavior and stability.
For this compound, an AIMD simulation would reveal:
Conformational Dynamics: The simulation would show the transitions between different conformers in real-time, providing insights into the flexibility of the molecule and the energy barriers between different conformations.
Intramolecular Hydrogen Bonding: The dynamics of the hydroxyl groups could be monitored to determine the existence and lifetime of intramolecular hydrogen bonds, where a hydroxyl hydrogen interacts with the oxygen of the other hydroxyl group.
Vibrational Frequencies: The simulation can be used to calculate the vibrational spectra of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.
Chemical Stability: By simulating the molecule at elevated temperatures, AIMD can be used to study its thermal decomposition pathways, providing insights into its chemical stability.
In Silico Reaction Mechanism Predictions and Validation
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.
Advanced Reaction Path Calculations and Curvature Analysis
To study a chemical reaction involving this compound, such as its esterification or oxidation, reaction path calculations would be employed. These methods identify the minimum energy path (MEP) that connects the reactants to the products via a transition state.
Transition State Searching: Algorithms are used to locate the transition state structure, which is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. The energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, an IRC calculation can be performed to trace the reaction path downhill to the reactants and products, confirming that the located transition state indeed connects the desired species.
Reaction Path Curvature Analysis: This advanced analysis can provide further insights into the reaction dynamics by examining the shape of the reaction path. Regions of high curvature can indicate points where the reaction dynamics are complex and may deviate from the simple transition state theory picture.
Computational Insights into Enantioselectivity and Regioselectivity
Since this compound is a chiral molecule, computational methods can be used to predict and understand the selectivity of reactions involving its enantiomers.
Enantioselectivity: In a reaction with another chiral molecule or a chiral catalyst, the two enantiomers of this compound will react at different rates, leading to an excess of one product enantiomer. Computational modeling of the transition states for the reaction of each enantiomer can explain the origin of this selectivity. By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted.
Regioselectivity: In reactions where the two hydroxyl groups are not chemically equivalent (for example, in a catalyzed reaction), one may react preferentially over the other. This is known as regioselectivity. Computational modeling can determine the activation energies for the reaction at each hydroxyl group, thereby predicting the major regioisomer.
Molecular Modeling for Materials Design and Polymer Properties
The properties of this compound can be harnessed in the design of new materials, particularly polymers. Molecular modeling plays a crucial role in predicting the properties of these materials before they are synthesized.
If this compound were used as a monomer in a polymerization reaction, for example, to form a polyester (B1180765), molecular modeling could be used to predict the properties of the resulting polymer.
Polymer Chain Simulation: Molecular dynamics simulations of multiple polymer chains can provide insights into the bulk properties of the material, such as its density, glass transition temperature, and mechanical properties (e.g., Young's modulus).
Structure-Property Relationships: By systematically modifying the polymer structure in silico (for example, by changing the comonomer), researchers can establish relationships between the chemical structure of the polymer and its macroscopic properties. This allows for the rational design of new polymers with desired characteristics. The presence of the isopropyl group in the polymer backbone would be expected to influence chain packing and, consequently, the material's crystallinity and thermal properties.
Below is an illustrative table showing the kind of data that could be generated from molecular modeling of a hypothetical polyester derived from this compound.
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 85 °C |
| Density | 1.15 g/cm³ |
| Young's Modulus | 2.1 GPa |
Note: The data in this table is for a hypothetical polymer and is intended to be illustrative of the predictive power of molecular modeling.
Future Research Directions and Emerging Scientific Opportunities
Development of More Efficient and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry has placed a strong emphasis on developing synthetic pathways that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. rsc.org Traditional multi-step syntheses often generate significant waste, making the development of highly efficient and atom-economical routes a critical area of future research. primescholars.com For a molecule like 2-Isopropylpropane-1,3-diol, this involves designing pathways that construct the carbon skeleton and introduce the hydroxyl groups with minimal byproducts.
A promising future direction lies in the catalytic functionalization of high-production-volume chemicals like 1,3-propanediol (B51772). nih.gov Research has demonstrated methods for the stereoselective synthesis of functionalized 1,2-diols and 1,3-diols through the temporary masking of the diol group, which enables selective C(sp³)–H functionalization. nih.gov Adapting such a strategy to introduce an isopropyl group onto a protected 1,3-propanediol backbone could provide a modular and atom-economical route to the target compound.
Another avenue involves the direct catalytic transformation of simple feedstocks. For instance, developing catalytic systems for the hydroformylation and subsequent reduction of olefins derived from isobutene could offer a direct pathway. The key challenge is to control the regioselectivity of these transformations to achieve the desired 1,3-diol substitution pattern. Addition reactions are inherently atom-economical, as all reactant atoms are incorporated into the product. rsc.org Future research will likely focus on heterogeneous catalysts that can be easily recovered and reused, further enhancing the environmental and economic viability of the synthesis. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for Atom Economy
| Synthetic Approach | Principle | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Catalytic C-H Functionalization | Direct modification of a simple diol precursor (e.g., 1,3-propanediol). nih.gov | High atom economy, modularity, potential for stereocontrol. | Achieving high selectivity and yield for the specific isopropyl group addition. |
| Tandem Catalysis from Olefins | Multi-step reaction in a single pot (e.g., hydroformylation-reduction). | Reduced purification steps, time and energy savings. | Development of a catalyst system effective for multiple transformations. |
| Bio-catalysis | Use of enzymes or engineered microorganisms. | High selectivity, mild reaction conditions, use of renewable feedstocks. | Identifying or engineering an enzyme with the required specificity. |
| Addition Reactions | Combining reactants such that all parts are used in the final product. rsc.org | 100% theoretical atom economy. | Finding suitable starting materials and catalysts for the specific target molecule. |
Exploration of Novel Catalytic Systems for Selective Functionalization
Due to the similar reactivity of the two hydroxyl groups in a diol, achieving selective functionalization at one position while leaving the other untouched is a significant chemical challenge. rsc.org The non-symmetrical nature of this compound, with one primary and one secondary hydroxyl group, introduces an inherent electronic and steric difference that can be exploited by sophisticated catalytic systems.
Future research is moving beyond traditional protection-deprotection schemes towards catalytic methods that can directly distinguish between the hydroxyl groups. Organocatalysis has emerged as a powerful tool for this purpose. rsc.orgrsc.org Catalysts incorporating boron, nitrogen, and phosphorus motifs can engage in non-covalent interactions and reversible covalent bonding to selectively activate one hydroxyl group for reactions like acylation, silylation, or phosphorylation. rsc.orgnih.gov For example, hemiboronic acid catalysts can form reversible covalent bonds with hydroxyl groups, enabling the catalytic monophosphorylation of diols with high site-selectivity. nih.gov
Another promising frontier is the use of transition metal catalysts. Palladium-neocuproine systems, for instance, have been studied for the site-selective mono-oxidation of diols. bohrium.comresearchgate.net Predictive models based on experimental and computational data are being developed to understand how factors like substrate conformation and electronic effects govern this selectivity. bohrium.com Applying these models to this compound could allow for the predictable selective oxidation of either the primary or secondary alcohol, opening pathways to a variety of functionalized derivatives.
Table 2: Emerging Catalytic Systems for Selective Diol Functionalization
| Catalyst Class | Mechanism of Selectivity | Target Transformation | Potential Application for this compound |
|---|---|---|---|
| Organocatalysts (e.g., Peptides, Boron-based) | Non-covalent interactions (hydrogen bonding) and reversible covalent bonding exploit steric/electronic differences. rsc.orgnih.gov | Acylation, Silylation | Selective protection or derivatization of the primary hydroxyl group. |
| Hemiboronic Acids | Reversible covalent bond formation activates a specific hydroxyl group. nih.gov | Monophosphorylation | Selective phosphorylation for biological or materials applications. |
| Transition Metal Catalysts (e.g., Pd-neocuproine) | Coordination to the diol, governed by sterics and electronics, facilitates selective oxidation. bohrium.comresearchgate.net | Mono-oxidation to hydroxy-aldehydes or hydroxy-ketones. | Selective oxidation of the primary alcohol to an aldehyde or the secondary to a ketone. |
| Photoredox Catalysis | Generation of radical intermediates under mild light-induced conditions. rsc.org | C-O bond formation, Deoxygenation | Novel functionalization pathways not accessible by thermal methods. |
Integration of this compound into Next-Generation Functional Materials
Diols are fundamental building blocks for a vast array of polymeric materials, most notably polyesters and polyurethanes. specialchem.comresearchgate.net The structure of the diol monomer plays a crucial role in determining the final properties of the polymer. The incorporation of this compound, as a branched, secondary diol, is an emerging opportunity to create next-generation functional materials with precisely tuned characteristics.
Research has shown that using secondary or branched-chain diols in polyester (B1180765) synthesis can significantly increase the polymer's glass transition temperature (Tg) compared to their linear primary diol counterparts. rsc.org This leads to materials with enhanced heat resistance and rigidity. azom.com The isopropyl group in this compound would disrupt polymer chain packing, likely leading to more amorphous materials with lower crystallinity but potentially improved toughness and flexibility. These properties are highly desirable for applications in advanced coatings, adhesives, and elastomers. specialchem.com
Furthermore, the synthesis of biodegradable polyesters from diols and dicarboxylic acids is a major focus for developing sustainable plastics. researchgate.netacs.orgnih.gov Integrating a bio-based diol like this compound (if derived from renewable feedstocks) into polyester or polyurethane backbones could lead to new classes of high-performance, biodegradable materials. azom.com Future work will involve systematically polymerizing this diol with various diacids (such as succinic acid or 2,5-furandicarboxylic acid) and diisocyanates to create libraries of new polymers and characterize their thermal, mechanical, and degradation properties. rsc.orgazom.com
Table 3: Predicted Influence of this compound on Polymer Properties
| Polymer Property | Influence of Linear Diols (e.g., 1,3-Propanediol) | Predicted Influence of this compound | Rationale |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Lower | Higher | The bulky isopropyl group restricts chain mobility. rsc.org |
| Crystallinity | Higher, allows for regular chain packing. | Lower | The non-symmetrical, branched structure disrupts ordered chain alignment. |
| Mechanical Strength | Can be high in crystalline domains. | Potentially lower tensile strength but higher toughness/flexibility. | Amorphous nature allows for more chain movement before failure. |
| Biodegradability | Susceptible to hydrolysis at ester linkages. researchgate.net | Potentially altered degradation rate. | Steric hindrance from the isopropyl group may affect the rate of enzymatic or hydrolytic attack. |
Advanced Computational Design and Prediction of Diol-Based Architectures
The complexity of designing molecules and materials for specific functions can be greatly streamlined using advanced computational methods. For this compound, computational chemistry offers powerful tools to predict its behavior from synthesis to final application, guiding experimental work and reducing development time.
One key area is the prediction of reaction selectivity. Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic reactions, helping to elucidate the origins of site-selectivity in the functionalization of diols. bohrium.comresearchgate.net By calculating the energy barriers for a catalyst to react at the primary versus the secondary hydroxyl group of this compound, researchers can predict the most likely outcome and rationally design catalysts to favor a desired product.
In materials science, computational models can predict the properties of polymers derived from this diol. Quantitative Structure-Property Relationship (QSPR) models, increasingly powered by deep learning, can correlate molecular structures with macroscopic properties like Tg, modulus, and solubility. rsc.org By inputting the structure of this compound into these models, researchers can estimate the properties of a hypothetical polymer before undertaking its synthesis. Molecular Dynamics (MD) simulations can further provide insight into the three-dimensional architecture of polymer chains, showing how the branched structure influences chain packing, free volume, and interactions with other molecules, which is relevant for applications like drug delivery or specialty membranes. nih.govresearchgate.net
Table 4: Computational Approaches in Diol Research | Computational Method | Application Area | Information Gained | Reference | | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | Catalysis, Reaction Mechanisms | Transition state energies, reaction pathways, origins of selectivity. bohrium.comresearchgate.net | | Molecular Dynamics (MD) | Materials Science, Supramolecular Chemistry | Polymer chain conformation, free volume, diffusion of small molecules, self-assembly. nih.govresearchgate.net | | Quantitative Structure-Property Relationship (QSPR) | Materials Design, Environmental Science | Prediction of physical properties (e.g., Tg, boiling point, partition coefficient) from molecular structure. rsc.org | | Molecular Docking / Modeling | Bio-organic Chemistry, Drug Design | Binding affinity and orientation of diol-based molecules in enzyme active sites or protein pockets. ncert.nic.inmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
